molecular formula C5H9NO2 B3424833 L-proline CAS No. 4305-67-3

L-proline

Cat. No.: B3424833
CAS No.: 4305-67-3
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Description

L-Proline is a non-essential amino acid that plays a crucial role in the structure and function of proteins. It is unique among the amino acids due to its cyclic structure, which significantly influences the folding and stability of proteins. This compound is vital for the proper functioning of joints and tendons and is an essential component of collagen .

Chemical Reactions Analysis

Types of Reactions: L-Proline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

L-Proline is unique due to its cyclic structure, which distinguishes it from other amino acids. Similar compounds include:

This compound’s unique structure and versatile applications make it a valuable compound in various fields of science and industry.

Properties

Key on ui mechanism of action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.

CAS No.

4305-67-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2S)-pyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N

SMILES

C1CC(NC1)C(=O)O

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)[O-]

Canonical SMILES

C1CC([NH2+]C1)C(=O)[O-]

Color/Form

Flat needles from alcohol + ether;  prisms from water
White crystals or crystalline powde

density

1.064 at 24 °C

melting_point

221 °C

physical_description

Solid

Related CAS

25191-13-3

solubility

162.0 mg/mL

vapor_pressure

3.02X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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